

Elvitegravir-d8 CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elvitegravir-d8*

Cat. No.: *B12415032*

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In-Depth Technical Guide to Elvitegravir-d8

This technical guide provides a comprehensive overview of **Elvitegravir-d8**, a deuterated analog of the HIV-1 integrase inhibitor Elvitegravir. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical applications, and mechanism of action.

Core Compound Details

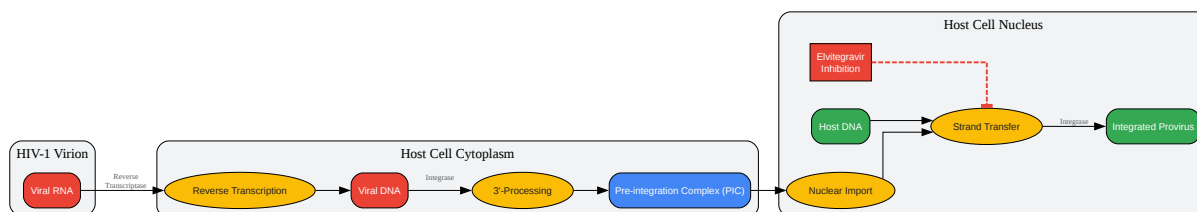
Elvitegravir-d8 serves as a crucial internal standard for the quantitative analysis of Elvitegravir in biological matrices, owing to its similar chemical and physical properties to the parent drug, with the key difference being its higher mass.

Parameter	Value	Reference
Molecular Formula	C23H15D8ClFNO5	[1]
Molecular Weight	455.93 g/mol	[1]
CAS Number	A specific CAS number for Elvitegravir-d8 is not consistently reported. The CAS number for the unlabeled parent compound, Elvitegravir, is 697761-98-1.	[1][2][3]
Synonyms	GS-9137-d8, JTK-303-d8	[4]

Mechanism of Action: Inhibition of HIV-1 Integrase

Elvitegravir targets the HIV-1 integrase, a critical enzyme for viral replication.[5][6][7] Integrase facilitates the insertion of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer.[6][8] Elvitegravir acts as an integrase strand transfer inhibitor (INSTI), effectively blocking the strand transfer step.[6] This prevents the formation of the HIV-1 provirus, thus halting the viral replication cycle.[6]

The following diagram illustrates the HIV-1 integration pathway and the point of inhibition by Elvitegravir.



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HIV-1 Integration Pathway and Elvitegravir's Point of Inhibition.

Experimental Protocols

Synthesis of Elvitegravir-d8

While a specific, detailed protocol for the synthesis of **Elvitegravir-d8** is not publicly available, it can be achieved by modifying existing synthesis routes for Elvitegravir. The general strategy involves the use of deuterated starting materials or reagents at appropriate steps in the synthesis. The synthesis of the non-deuterated Elvitegravir has been described in various patents. A common approach involves the construction of the quinolone ring system followed by the introduction of the side chains. To produce **Elvitegravir-d8**, deuterated analogs of the precursors for the side chains would be utilized.

Quantification of Elvitegravir in Biological Matrices using LC-MS/MS

Elvitegravir-d8 is primarily used as an internal standard for the accurate quantification of Elvitegravir in biological samples such as plasma and dried blood spots by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[9][10][11][12]}

1. Sample Preparation (Protein Precipitation Method for Plasma)

- To 100 μ L of plasma sample, add an appropriate amount of **Elvitegravir-d8** solution (as internal standard).
- Add a protein precipitating agent, such as acetonitrile.[\[9\]](#)
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for analysis.[\[9\]](#)
- The supernatant may be further diluted, for example, 1:1 with a solution like 20-mM ammonium acetate/MeOH 50:50, before injection into the LC-MS/MS system.[\[9\]](#)

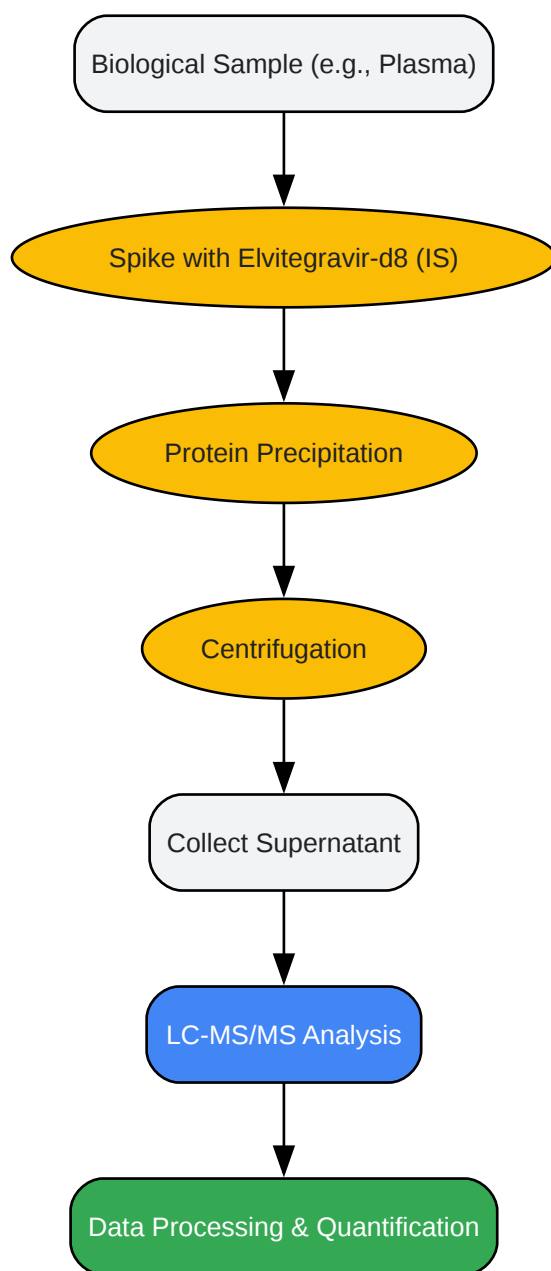
2. Liquid Chromatography

- Column: A reverse-phase column, such as a C18 column, is typically used.[\[13\]](#)
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[\[12\]](#)[\[13\]](#)
- Flow Rate: A typical flow rate is around 0.25 to 1.0 mL/min.[\[12\]](#)[\[13\]](#)
- Injection Volume: A small volume, typically 10 μ L, of the prepared sample is injected.[\[12\]](#)[\[13\]](#)

3. Mass Spectrometry

- Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[\[9\]](#)
- Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used to detect and quantify Elvitegravir and **Elvitegravir-d8**.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (Elvitegravir) and the internal standard (**Elvitegravir-d8**).

The following diagram outlines the experimental workflow for the quantification of Elvitegravir.



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Workflow for Elvitegravir Quantification using **Elvitegravir-d8**.

Quantitative Data

The following tables summarize the validation parameters of a typical LC-MS/MS method for the quantification of Elvitegravir in human plasma.

Table 1: LC-MS/MS Method Validation Parameters

Parameter	Value
Linearity Range	50 to 5000 ng/mL
Inter-day Precision (CV%)	3 - 6.3%
Inter-day Accuracy	3.8 - 7.2%
Extraction Yield Variability	<6.4%
Matrix Effects Variability	<6.4%
Data adapted from a study quantifying Elvitegravir and Rilpivirine in HIV positive patients.[9]	

Table 2: Stability of Elvitegravir in Plasma Samples

Condition	Stability
Room Temperature	Stable for 48 hours
+4°C	Stable for 48 hours
-20°C	Stable for 3 months
60°C	Stable for 1 hour
Data indicates that plasma samples were found to be stable (<15% degradation) under these conditions.[9]	

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- To cite this document: BenchChem. [Elvitegravir-d8 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12415032#elvitegravir-d8-cas-number-and-molecular-formula>]

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